molecular formula C11H12F2N2O2 B2647656 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide CAS No. 2199836-26-3

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide

Cat. No. B2647656
CAS RN: 2199836-26-3
M. Wt: 242.226
InChI Key: LCTKNXPKSJJUFU-UHFFFAOYSA-N
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Description

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide, also known as BAY 61-3606, is a small molecule inhibitor of the protein tyrosine kinase Syk. It has been studied for its potential use in treating various diseases, including autoimmune disorders, cancer, and inflammatory conditions.

Scientific Research Applications

Fluorinated Compounds in Drug Design

Fluorinated compounds play a pivotal role in drug design due to the unique properties imparted by fluorine atoms, such as increased stability, lipophilicity, and the ability to modulate the biological activity of pharmaceuticals. The incorporation of fluorine can affect the binding affinity of molecules to biological targets, enhancing their therapeutic potential.

Metabolic Studies

Studies utilizing fluorine-containing compounds, especially those labeled with ^18F, are instrumental in positron emission tomography (PET) imaging for diagnosing and monitoring various diseases, including cancer and neurological disorders. For instance, the development of fluoropyrimidine derivatives has been a focus for their use as PET tracers to image enzyme activity in tumors, providing insights into tumor metabolism and the effectiveness of cancer treatments (Beer et al., 1995).

Antitumor Activity

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine), are widely used in chemotherapy due to their ability to interfere with DNA synthesis in cancer cells. The metabolic pathways and enzyme-mediated activation of these compounds have been extensively studied to optimize their selective toxicity towards cancer cells while minimizing effects on normal tissues. Modifications in the fluoropyrimidine structure aim to improve efficacy and reduce side effects, leading to better clinical outcomes in cancer treatment (Malet-Martino & Martino, 2002).

Enzyme Inhibition for Disease Treatment

The design and synthesis of fluorinated compounds often target the inhibition of specific enzymes involved in disease pathways. For example, capecitabine, a prodrug of 5-FU, is activated selectively in tumor tissues through a cascade of enzyme reactions. Such strategies aim to achieve targeted therapy with reduced systemic toxicity, highlighting the significance of enzyme-specific inhibitors in treating diseases like cancer (Miwa et al., 1998).

properties

IUPAC Name

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c1-15(10-6-17-5-9(10)13)11(16)7-2-8(12)4-14-3-7/h2-4,9-10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTKNXPKSJJUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide

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